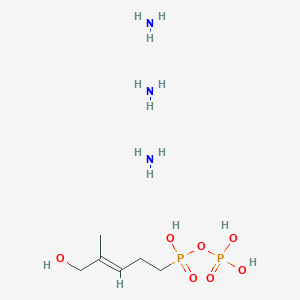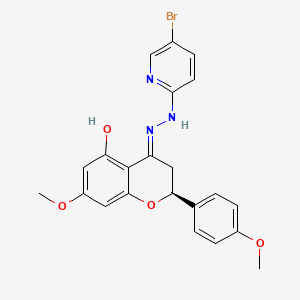
P-gp modulator 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-gp modulator 2 is a compound that interacts with P-glycoprotein, a crucial membrane transporter responsible for the efflux of various xenobiotics and endobiotics from cells. P-glycoprotein plays a significant role in multidrug resistance, particularly in cancer cells, by pumping out chemotherapeutic agents, thereby reducing their efficacy . This compound can either inhibit or induce the activity of P-glycoprotein, making it a valuable tool in overcoming drug resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-gp modulator 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This step often involves cyclization reactions or coupling reactions using reagents like palladium catalysts.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups through reactions like nucleophilic substitution or oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
P-gp modulator 2 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of drug transport and resistance.
Biology: Helps in understanding the role of P-glycoprotein in cellular processes and its regulation.
Medicine: Potentially used to enhance the efficacy of chemotherapeutic agents by inhibiting P-glycoprotein, thereby overcoming multidrug resistance in cancer cells.
Industry: Employed in the development of new drugs and therapeutic strategies targeting P-glycoprotein.
Mechanism of Action
P-gp modulator 2 exerts its effects by interacting with P-glycoprotein, either inhibiting or inducing its activity. The compound binds to specific sites on P-glycoprotein, altering its conformation and affecting its ability to transport substrates. This interaction can modulate the efflux of drugs and other compounds, thereby influencing their intracellular concentrations and therapeutic efficacy .
Comparison with Similar Compounds
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein.
Quinidine: An antiarrhythmic agent known to inhibit P-glycoprotein.
Cyclosporine A: An immunosuppressant that acts as a P-glycoprotein inhibitor.
Uniqueness of P-gp Modulator 2: this compound is unique in its dual ability to either inhibit or induce P-glycoprotein activity, depending on the context and concentration. This versatility makes it a valuable tool in research and therapeutic applications, offering more flexibility compared to other P-glycoprotein modulators .
Properties
Molecular Formula |
C22H20BrN3O4 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
(2S,4E)-4-[(5-bromopyridin-2-yl)hydrazinylidene]-7-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-5-ol |
InChI |
InChI=1S/C22H20BrN3O4/c1-28-15-6-3-13(4-7-15)19-11-17(25-26-21-8-5-14(23)12-24-21)22-18(27)9-16(29-2)10-20(22)30-19/h3-10,12,19,27H,11H2,1-2H3,(H,24,26)/b25-17+/t19-/m0/s1 |
InChI Key |
RFWHZOOVVDNDCL-HLNOYYKJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2C/C(=N\NC3=NC=C(C=C3)Br)/C4=C(C=C(C=C4O2)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NNC3=NC=C(C=C3)Br)C4=C(C=C(C=C4O2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
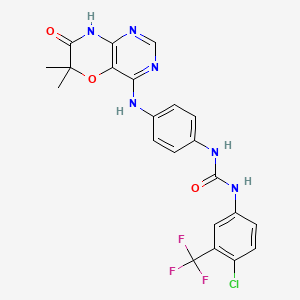
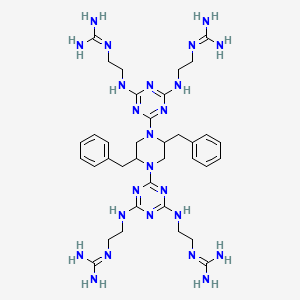
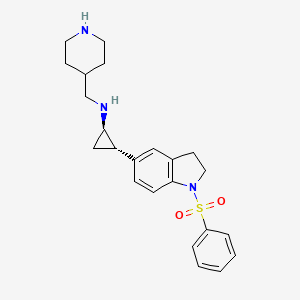
![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)

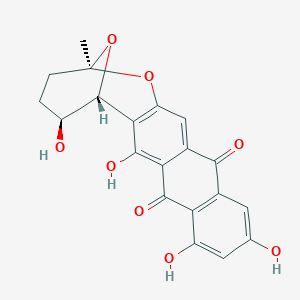
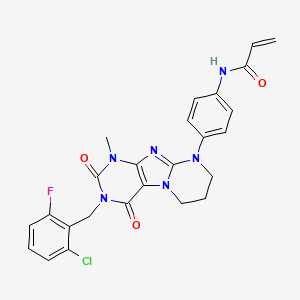
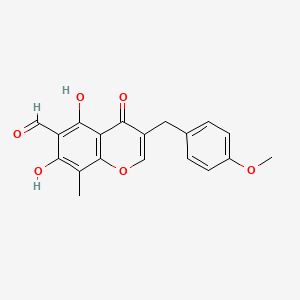
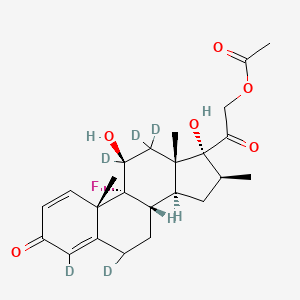
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)
